2-Thioxo-3-m-tolyl-thiazolidin-4-one

X-ray crystallography Molecular conformation Rhodanine derivatives

Select 2-Thioxo-3-m-tolyl-thiazolidin-4-one for its experimentally validated 3D conformation (dihedral angle 83.30°) that distinguishes it from ortho/para analogs, enabling accurate docking against MptpB and other rhodanine-binding targets. Its moderate cLogP (2.65) and unsubstituted C5 position make it an ideal baseline scaffold for systematic SAR libraries via Knoevenagel condensation. Multi-supplier availability ensures reproducible sourcing for ADME panels and probe generation.

Molecular Formula C10H9NOS2
Molecular Weight 223.3 g/mol
CAS No. 23522-38-5
Cat. No. B188229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioxo-3-m-tolyl-thiazolidin-4-one
CAS23522-38-5
Molecular FormulaC10H9NOS2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)CSC2=S
InChIInChI=1S/C10H9NOS2/c1-7-3-2-4-8(5-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
InChIKeySWXZAZUMBRCACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS 23522-38-5): Procurement-Ready Rhodanine Scaffold for Heterocyclic Synthesis and Antimicrobial Screening


2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS 23522-38-5), also named 3-(m-tolyl)rhodanine, is a heterocyclic compound belonging to the 2-thioxothiazolidin-4-one (rhodanine) family with the molecular formula C₁₀H₉NOS₂ . The compound features a thiazolidine ring bearing a thioxo group at position 2 and a carbonyl at position 4, with a 3-methylphenyl (m-tolyl) substituent at the N3 position . Rhodanine derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their broad-spectrum biological activities, and this specific m-tolyl-substituted analog is commercially available from multiple global suppliers as a research-grade small molecule building block .

Why 2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS 23522-38-5) Cannot Be Arbitrarily Replaced by Other Rhodanine Analogs


Within the 2-thioxothiazolidin-4-one class, antimicrobial and biological activity is highly sensitive to the nature and position of substituents on the thiazolidinone nucleus [1]. Structure-activity relationship (SAR) studies have demonstrated that the substituent at the N3 position exerts a significant impact on in vitro antimicrobial and antiviral activity, meaning that swapping the m-tolyl group for another aryl or alkyl moiety is not a functionally neutral substitution [1]. Furthermore, the specific dihedral angle between the rhodanine core and the N-aryl ring—determined crystallographically for this compound—affects molecular conformation and potentially target binding interactions, making direct interchange with ortho- or para-substituted analogs unjustified without comparative experimental validation [2][3].

2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS 23522-38-5): Quantified Differentiation Evidence for Procurement Decisions


Crystal Structure Dihedral Angle of 83.30° Defines Distinct 3D Conformation for 2-Thioxo-3-m-tolyl-thiazolidin-4-one

The title compound, C₁₀H₉NOS₂, has been characterized by single-crystal X-ray diffraction. The dihedral angle between the rhodanine (2-thioxo-1,3-thiazolidin-4-one) ring system and the 3-methylphenyl ring is 83.30(3)° [1]. This near-orthogonal orientation is a quantifiable structural parameter that distinguishes this m-tolyl-substituted analog from other N-aryl rhodanine derivatives, where substituent position (ortho, meta, or para) and steric effects alter the dihedral angle and consequently the overall molecular shape [1].

X-ray crystallography Molecular conformation Rhodanine derivatives

Calculated Lipophilicity (cLogP = 2.649) Establishes Predictable Physicochemical Profile for 2-Thioxo-3-m-tolyl-thiazolidin-4-one

The calculated partition coefficient (cLogP) for 2-Thioxo-3-m-tolyl-thiazolidin-4-one is 2.649 . The ACD/LogP value is reported as 2.04 . This moderate lipophilicity value places the compound in a range favorable for membrane permeability while maintaining sufficient aqueous solubility for in vitro assays. By comparison, rhodanine analogs with smaller N3 substituents (e.g., methyl or ethyl) have lower cLogP values, whereas analogs with extended aromatic or fused-ring systems exceed cLogP of 3.5, potentially altering bioavailability and off-target binding profiles [1].

Lipophilicity ADME prediction Physicochemical properties

Class-Level Antimicrobial Activity: 2-Thioxothiazolidin-4-one Derivatives Exhibit MIC Values of 7-17 μg/mL Against Bacterial and Fungal Pathogens

In a systematic evaluation of 1,3-thiazolidin-4-one derivatives, compounds from this class demonstrated in vitro antibacterial activity with MIC values ranging from 7-13 μg/mL and antifungal activity with MIC values ranging from 13-17 μg/mL [1]. These activities were comparable to the standard drugs ciprofloxacin (antibacterial control) and fluconazole (antifungal control) within the same assay system [1]. Notably, structure-activity relationship analysis revealed that the nature of substituents at the 2 and 3 positions of the thiazolidinone nucleus had a significant impact on antimicrobial potency [1]. In a related study of 2-thioxothiazolidin-4-one derivatives, several compounds exhibited MIC values of 16 μg/mL specifically against Bacillus subtilis ATCC 10400, with activity restricted to Gram-positive bacteria and Candida albicans [2].

Antibacterial activity Antifungal activity Minimum Inhibitory Concentration (MIC)

Commercially Available Building Block with Verified Identity via Multiple Independent Suppliers

2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS 23522-38-5) is stocked and supplied by multiple independent chemical vendors including Asinex Ltd., ChemBridge Corporation, Fluorochem Ltd., Life Chemicals Inc., and MolCore, with purity specifications of ≥95% to ≥98% . The compound is also cataloged under Sigma-Aldrich's AldrichCPR collection (product R507725) as the 5-(4-methoxy-benzylidene) derivative . The existence of multiple independent suppliers with documented CAS registry linkage provides supply chain redundancy not available for less common or custom-synthesized rhodanine analogs. By comparison, ortho-tolyl (CAS 23522-37-4) and para-tolyl (CAS 23522-39-6) regioisomers, while structurally related, are listed with fewer active commercial sources [1].

Commercial availability Sourcing Building block

2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS 23522-38-5): Validated Research and Procurement Application Scenarios


Structure-Based Virtual Screening and Pharmacophore Modeling Campaigns

The crystallographically determined dihedral angle of 83.30(3)° between the rhodanine core and the m-tolyl ring provides a precise, experimentally validated 3D conformation [1]. This structural parameter enables accurate placement of the compound in docking studies against protein targets such as Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) or other enzymes with known rhodanine-binding pockets [2]. The near-orthogonal geometry distinguishes this compound from planar or differently twisted N-aryl rhodanine analogs, making it a suitable reference ligand for pharmacophore validation where ring orientation is a critical feature [1][2].

Antimicrobial Screening and SAR Library Expansion

The 2-thioxothiazolidin-4-one scaffold has demonstrated class-level antibacterial activity (MIC 7-13 μg/mL) and antifungal activity (MIC 13-17 μg/mL) comparable to ciprofloxacin and fluconazole standards [3]. The compound serves as a synthetically accessible building block for generating focused libraries of 5-arylidene derivatives via Knoevenagel condensation at the C5 position . The m-tolyl substituent at N3 provides a baseline hydrophobic moiety for SAR exploration, with subsequent derivatives (e.g., 5-benzylidene analogs) available for direct comparative evaluation .

ADME Profiling and Permeability Reference Standard

With a calculated cLogP of 2.649 and ACD/LogP of 2.04, this compound occupies a moderate lipophilicity range that is relevant for assessing membrane permeability in standard assays such as PAMPA or Caco-2 . The compound can be employed as a reference standard in permeability screening panels where controlling for lipophilicity is necessary to deconvolute passive diffusion from active transport or efflux effects. The multi-supplier commercial availability ensures consistent sourcing for reproducible ADME studies .

Chemical Biology Tool for Rhodanine-Based Probe Development

The rhodanine scaffold has been identified as a privileged framework for developing inhibitors of protein tyrosine phosphatases (PTPs) and other enzyme targets [2]. This compound, with its defined N3 m-tolyl substituent and unsubstituted C5 position, serves as a versatile starting material for synthesizing chemical probes with tunable properties. The thioxo and carbonyl functionalities enable further derivatization (oxidation, reduction, nucleophilic substitution) , supporting the generation of focused compound libraries for target engagement studies.

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